molecular formula C16H12F3N3O B2740658 1-(1H-indol-3-yl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 941927-02-2

1-(1H-indol-3-yl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2740658
CAS No.: 941927-02-2
M. Wt: 319.287
InChI Key: FTAKFNFIZQPOPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-indol-3-yl)-3-(4-(trifluoromethyl)phenyl)urea is an organic compound that features both an indole and a trifluoromethylphenyl group. The presence of these groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research. The indole moiety is a common structural motif in many natural products and pharmaceuticals, while the trifluoromethyl group is known for its electron-withdrawing properties, which can influence the compound’s reactivity and biological activity.

Preparation Methods

The synthesis of 1-(1H-indol-3-yl)-3-(4-(trifluoromethyl)phenyl)urea typically involves the reaction of an indole derivative with a trifluoromethylphenyl isocyanate. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow chemistry, to produce the compound in larger quantities.

Chemical Reactions Analysis

1-(1H-indol-3-yl)-3-(4-(trifluoromethyl)phenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1H-indol-3-yl)-3-(4-(trifluoromethyl)phenyl)urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, and it is being investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites and modulate the activity of the target. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing the electronic environment of the binding site. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

1-(1H-indol-3-yl)-3-(4-(trifluoromethyl)phenyl)urea can be compared with other similar compounds, such as:

    1-(1H-indol-3-yl)-3-phenylurea: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.

    1-(1H-indol-3-yl)-3-(4-chlorophenyl)urea: Contains a chlorine atom instead of a trifluoromethyl group, which can affect its chemical and biological properties.

    1-(1H-indol-3-yl)-3-(4-methylphenyl)urea: Features a methyl group, leading to different steric and electronic effects. The uniqueness of this compound lies in the presence of both the indole and trifluoromethyl groups, which together impart distinct chemical and biological properties that are not observed in the other similar compounds.

Properties

IUPAC Name

1-(1H-indol-3-yl)-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O/c17-16(18,19)10-5-7-11(8-6-10)21-15(23)22-14-9-20-13-4-2-1-3-12(13)14/h1-9,20H,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAKFNFIZQPOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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